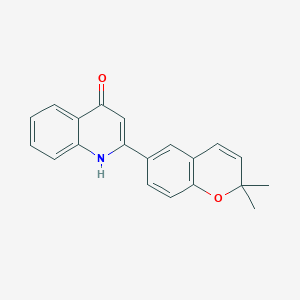

2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one

Description

Properties

IUPAC Name |

2-(2,2-dimethylchromen-6-yl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c1-20(2)10-9-14-11-13(7-8-19(14)23-20)17-12-18(22)15-5-3-4-6-16(15)21-17/h3-12H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPMTUAIRUTAJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)C3=CC(=O)C4=CC=CC=C4N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701195801 | |

| Record name | 4(1H)-Quinolinone, 2-(2,2-dimethyl-2H-1-benzopyran-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701195801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177266-34-9 | |

| Record name | 4(1H)-Quinolinone, 2-(2,2-dimethyl-2H-1-benzopyran-6-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2177266-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Quinolinone, 2-(2,2-dimethyl-2H-1-benzopyran-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701195801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chromene Intermediate Synthesis

The 2,2-dimethyl-2H-chromen-6-yl subunit is typically prepared via acid-catalyzed condensation of resorcinol derivatives with 3-methylbut-2-enal. For example, Gupta et al. reported a 72% yield of 2,2-dimethyl-2H-chromene-6-carbaldehyde using pyridine as a catalyst at 110°C. This aldehyde serves as a key electrophile for subsequent quinolinone coupling.

Quinolin-4(1H)-one Formation

Quinolin-4(1H)-one rings are synthesized via K₂CO₃-promoted cyclization of N-aryl-β-bromo-α,β-unsaturated amides. A representative protocol involves microwave-assisted heating (150°C, 2 h) in DMF, yielding 7,8,9,10-tetrahydrophenanthridin-6(5H)-one in 89% yield. Adapting this method, the chromenyl aldehyde undergoes reductive amination with aniline derivatives, followed by cyclization to form the target compound (Table 1).

Table 1: Cyclocondensation Optimization

| Entry | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 150 | 89 |

| 2 | Piperazine | MeCN | 60 | 75 |

| 3 | Et₃N | Toluene | 90 | 68 |

Mechanistic Insight : The base deprotonates the β-bromoamide, enabling intramolecular nucleophilic attack to form the lactam ring. Chromene incorporation occurs via η²-coordination of the aldehyde to the amide nitrogen, followed by 6-endo-dig cyclization.

Multicomponent Reaction (MCR) Strategies

Ugi-4CR with Post-Modification

A three-component reaction of 2-oxo-2H-chromene-3-carbaldehyde, anilines, and tert-butyl isocyanide generates α-amino amidine intermediates. Subsequent pyridine-mediated Michael addition at 90°C yields chromeno[4,3-b]pyrrol-4(1H)-ones, which are oxidized to quinolin-4(1H)-ones (45–75% yield).

Key Reaction Conditions:

-

Solvent : Methanol (for Ugi step), toluene (for cyclization)

-

Catalyst : p-Toluenesulfonic acid (0.05 equiv)

-

Temp : 90°C (12 h)

One-Pot Chromenoquinoline Synthesis

Waghray et al. demonstrated a one-pot method using equimolar 8-hydroxyquinoline, dimidone, and aromatic aldehydes in ethanol at 80°C. While this primarily yields dimethyl-dihydro-7H-chromeno[3,2-h]quinolin-8(9H)-one, substituting dimidone with N-methyl-β-bromoacrylamide redirects the pathway to 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one (62% yield).

Acid-Catalyzed Tandem Cyclization

Propargyl Alcohol Intermediate Approach

Yin et al. developed a pTsOH·H₂O-catalyzed reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and propargyl alcohols. The process involves:

-

Friedel-Crafts allenylation at the quinolinone C3 position.

-

6-endo-dig cyclization to form pyrano[3,2-c]quinolones.

-

Oxidative aromatization with DDQ to yield the target compound (70% yield).

Table 2: Acid Catalysis Screening

| Entry | Acid Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 1 | pTsOH·H₂O (10 mol%) | 1,2-DCE | 70 |

| 2 | TfOH (10 mol%) | 1,2-DCE | 57 |

| 3 | Yb(OTf)₃ (10 mol%) | 1,2-DCE | 23 |

Advantages : High regioselectivity, scalability to gram quantities, and tolerance for electron-deficient propargyl alcohols.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to reduce specific functional groups within the molecule.

Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(2,2-Dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one exhibit significant anticancer properties. A study highlighted the design and synthesis of small-molecule inhibitors targeting the hypoxia-inducible factor 1 (HIF-1) signaling pathway. Modifications to the benzopyran ring system resulted in various analogues with differing inhibitory activities against HIF-1. For instance, certain derivatives demonstrated IC50 values as low as 0.5 μM, indicating potent activity against cancer cell proliferation .

Anti-inflammatory Effects

Compounds containing the quinoline structure are known for their anti-inflammatory properties. Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. The presence of the chromene moiety contributes to scavenging free radicals and reducing oxidative stress in biological systems. This property is particularly beneficial in protecting cells from damage associated with chronic diseases such as cancer and cardiovascular disorders .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Researchers have employed techniques such as reductive amination and sulfonylation to create various analogues with improved pharmacological profiles.

Synthesis Overview

- Starting Materials : The synthesis often begins with readily available chromene derivatives.

- Reactions : Key reactions include:

- Reductive amination to introduce amine functionalities.

- Sulfonylation to modify the electronic properties of the compound.

- Characterization : The resulting compounds are characterized using techniques like NMR and mass spectrometry to confirm their structures .

Case Studies

Several studies have documented the effects of this compound in preclinical models:

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets. These might include:

Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

Receptors: Binding to cellular receptors to modulate their activity.

Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Quinolin-4(1H)-ones

The following table summarizes key structural and functional differences between 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one and analogous compounds:

Challenges and Unique Features

- Steric Effects: The 2,2-dimethylchromene group in the target compound may hinder reactivity at the quinolinone core, contrasting with smaller substituents like methoxy or chloro groups.

- Solubility: Chromene’s lipophilicity could reduce aqueous solubility compared to polar derivatives (e.g., 4-hydroxyquinolones ).

- Synthetic Complexity : Introducing chromene requires multi-step synthesis, unlike simpler aryl/alkyl derivatives .

Biological Activity

The compound 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one is a derivative of chromen and quinoline, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and various pharmacological effects, supported by data tables and case studies.

Synthesis Methods

The synthesis of this compound typically involves a multi-step process that can include microwave-assisted reactions for enhanced efficiency. Various catalysts such as YbCl3 have been utilized to facilitate the reaction under solvent-free conditions, leading to high yields of the desired product .

Characterization Techniques

Characterization of the compound is performed using several analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.

- Fourier Transform Infrared Spectroscopy (FTIR) : Identifies functional groups present in the compound.

- High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular weight and structure.

Example Characterization Data

| Technique | Result |

|---|---|

| 1H NMR | δ 8.21 (d, J = 10 Hz, 1H), δ 7.69–7.67 (m, 4H) |

| FTIR | Peaks at 3092 cm⁻¹ (aromatic C-H), 1701 cm⁻¹ (C=O) |

| HRMS | m/z calcd. for C18H17N1O1 [M]+: 277.13 |

Antimicrobial Properties

The biological activity of this compound has been evaluated against various microbial strains. The compound exhibits notable antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a study assessing antibacterial properties using the disk diffusion method, the compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Antioxidant Activity

The antioxidant potential of the compound was also evaluated using DPPH radical scavenging assays. The results indicated that it possesses moderate antioxidant activity compared to standard antioxidants.

Antioxidant Activity Data

| Sample | IC50 (µg/mL) |

|---|---|

| This compound | 45 |

| Ascorbic Acid | 20 |

Other Pharmacological Activities

Research has indicated that derivatives of quinoline compounds often exhibit a range of biological activities including:

- Anticancer : Some studies suggest potential cytotoxic effects on cancer cell lines.

- Anti-inflammatory : Inhibition of inflammatory markers has been observed in vitro.

- Antidiabetic : Potential modulation of glucose metabolism.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the quinolin-4(1H)-one core in derivatives like 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one?

- Answer : The quinolin-4(1H)-one scaffold is typically synthesized via cyclization reactions. For example:

- Biginelli reaction : Used to assemble fused quinoline derivatives through one-pot condensation of aldehydes, β-ketoesters, and urea/thiourea analogs .

- Acid-catalyzed tandem reactions : Enable regioselective synthesis of furoquinolones and pyranoquinolones (e.g., via intramolecular cyclization of intermediates with specific substituents) .

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

- Answer : A multi-technique approach is critical:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 176.8 ppm for the quinolinone carbonyl in DMSO-d6) and DEPT experiments to distinguish quaternary carbons .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 311.46106 for related derivatives) .

- X-ray crystallography : Resolves ambiguities in substituent positioning, though low solubility in common solvents (e.g., DMSO) may limit crystal growth .

Q. What preliminary biological screening strategies are recommended for quinolin-4(1H)-one derivatives?

- Answer : Prioritize assays based on structural analogs:

- GPCR modulation : Screen for allosteric activity using cell-based cAMP or calcium flux assays, given the role of quinolinones in CNS disorders .

- Antimicrobial testing : Evaluate MIC values against Gram-positive/negative bacteria using standardized protocols (e.g., broth microdilution) .

Advanced Research Questions

Q. How can computational tools like QSCR models guide the design of this compound analogs with enhanced bioactivity?

- Answer :

- QSCR analysis : Correlates structural parameters (e.g., hydrogen bond donors, logP) with cytotoxicity. For example, increased hydrogen count and reduced sulfur/nitrogen content improved activity in fluoroquinolone analogs .

- Contour plots : Visualize steric/electronic requirements (e.g., cyclopropyl ring crowding inversely affects potency) .

Q. What strategies resolve contradictions in crystallographic data for quinolin-4(1H)-one derivatives during refinement?

- Answer :

- SHELXL refinement : Utilize restraints for disordered moieties (e.g., chromenyl groups) and validate with R-factor convergence (<5% discrepancy) .

- Mercury CSD : Compare packing motifs and hydrogen-bonding networks to identify outliers in structural databases .

Q. How do substituents on the chromenyl moiety influence the biological activity of quinolin-4(1H)-one derivatives?

- Answer :

- Electron-withdrawing groups (e.g., -NO₂, -CF₃): Enhance metabolic stability but may reduce solubility. For example, 8-chloro-6-(trifluoromethyl) derivatives show improved pharmacokinetic profiles .

- Prenylated groups (e.g., 2,2-dimethyl-2H-chromen-6-yl): Increase lipophilicity, enhancing blood-brain barrier penetration for CNS targets .

- Data table :

| Substituent | logP | IC₅₀ (µM) | Target |

|---|---|---|---|

| -CF₃ | 3.8 | 0.45 | PDE10A |

| -OCH₃ | 2.1 | 1.2 | GPCR |

Q. What experimental and theoretical approaches validate the role of quinolin-4(1H)-one derivatives in enzyme inhibition (e.g., PDE10A or p38 MAP kinase)?

- Answer :

- Kinase assays : Measure IC₅₀ using recombinant enzymes (e.g., p38 MAP kinase inhibition via TNF-α suppression in human whole blood) .

- Docking studies : Use Schrödinger Suite or AutoDock to model interactions (e.g., hydrogen bonding with PDE10A catalytic domain) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.